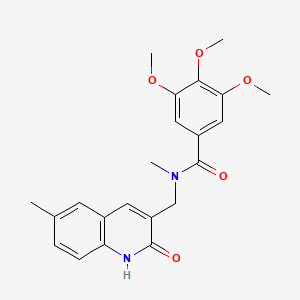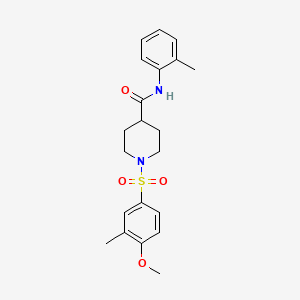
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide, also known as FOY-305, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide is not fully understood. However, it has been found to inhibit the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can result in cell death. 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has also been found to activate the unfolded protein response, a cellular pathway that is activated in response to the accumulation of misfolded proteins.
Biochemical and Physiological Effects:
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has also been found to protect against neuronal damage in models of neurodegenerative diseases. In addition, 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has been found to exhibit anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide is also relatively stable and can be easily synthesized, making it a cost-effective tool for researchers. However, 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has some limitations for lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. In addition, 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
将来の方向性
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has several potential future directions for research. It could be studied further for its potential applications in cancer research, neurodegenerative diseases, and inflammation. 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide could also be used as a tool to study the proteasome and the unfolded protein response, two important cellular pathways. In addition, 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide could be modified to improve its pharmacokinetics and toxicity profile, making it a more effective therapeutic agent. Overall, 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has great potential for scientific research and could lead to important discoveries in various fields.
合成法
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluorobenzohydrazide with ethyl pyruvate to form 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine. The resulting compound is then reacted with 3-pyridinecarboxylic acid chloride to obtain 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a useful tool for researchers in various fields. 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has been studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation.
特性
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O2/c21-14-9-7-13(8-10-14)18-24-20(27-25-18)17-6-2-1-5-16(17)19(26)23-15-4-3-11-22-12-15/h1-12H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTNNVLPQXWWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-bromo-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686216.png)





